Product packaging for 4-acetamido-N-pyridin-4-ylbenzamide(Cat. No.:CAS No. 349394-80-5)

4-acetamido-N-pyridin-4-ylbenzamide

Cat. No.: B11170905
CAS No.: 349394-80-5
M. Wt: 255.27 g/mol
InChI Key: ARHGNAKUOXIFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzamide (B126) and Pyridine (B92270) Core Structures in Organic Synthesis and Supramolecular Assembly

Benzamide and pyridine moieties are fundamental building blocks in the realms of organic synthesis and supramolecular chemistry. The benzamide group, with its planar nature and hydrogen bonding capabilities (both donor and acceptor sites), is a privileged scaffold in medicinal chemistry and materials science. It provides a rigid framework that can be readily functionalized to modulate biological activity or direct the assembly of complex supramolecular structures.

Similarly, the pyridine ring, a heteroaromatic amine, is a versatile component in molecular design. Its nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, making it invaluable in the construction of catalysts, functional materials, and metallo-supramolecular assemblies. The combination of these two core structures in a single molecule, as in N-pyridylbenzamides, creates a platform for developing compounds with intricate and predictable intermolecular interactions, crucial for crystal engineering and the design of materials with specific properties.

Overview of Acetamido-Substituted Aromatic Amides in Contemporary Chemical Science

The acetamido group (–NHCOCH₃) is another key functional group that frequently appears in contemporary chemical science. Its presence can significantly influence a molecule's properties, including its solubility, electronic character, and, most importantly, its hydrogen-bonding patterns. The N-H and C=O groups of the acetamido moiety are excellent hydrogen bond donors and acceptors, respectively. In aromatic systems, an acetamido substituent can direct the formation of robust one-dimensional tapes or two-dimensional sheets through N-H···O hydrogen bonds, a common and predictable motif in the solid-state chemistry of these compounds. These interactions are fundamental to the design of co-crystals and have been explored in the development of various functional organic materials.

Research Trajectory of 4-Acetamido-N-pyridin-4-ylbenzamide and Related Congeners

A thorough review of scientific databases reveals a stark contrast between the wealth of information available for related compounds and the scarcity of data for this compound. Its isomer, 4-acetamido-N-pyridin-3-ylbenzamide, is well-documented, with available data on its synthesis and biological screening. ontosight.ainih.gov This suggests that while the general synthetic routes to such compounds are established, the specific 4-pyridyl isomer has not been a significant target of published academic or industrial research. The reasons for this could range from synthetic challenges to a perceived lack of interesting properties compared to its congeners.

Scope and Objectives of Academic Investigations into this compound

Currently, there are no available academic investigations that explicitly detail the synthesis, characterization, or application of this compound. The objectives of any future studies would logically begin with the development of a reliable synthetic protocol. Following a successful synthesis, a comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would be essential. An analysis of its crystal structure would be of particular interest to the supramolecular chemistry community to understand its hydrogen-bonding networks and compare them to its 3-pyridyl isomer and other related structures. Subsequent investigations could then explore its potential in areas such as medicinal chemistry or materials science, guided by the properties revealed in the initial characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O2 B11170905 4-acetamido-N-pyridin-4-ylbenzamide CAS No. 349394-80-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

349394-80-5

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

4-acetamido-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C14H13N3O2/c1-10(18)16-12-4-2-11(3-5-12)14(19)17-13-6-8-15-9-7-13/h2-9H,1H3,(H,16,18)(H,15,17,19)

InChI Key

ARHGNAKUOXIFRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2

solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies for 4 Acetamido N Pyridin 4 Ylbenzamide and Its Analogues

Established Synthetic Pathways to Benzamide (B126) and Pyridine (B92270) Amide Derivatives

The traditional synthesis of benzamide and pyridine amide derivatives primarily revolves around the formation of an amide bond between a carboxylic acid and an amine.

Amide Bond Formation Strategies

The most common method for forming the amide bond in compounds like 4-acetamido-N-pyridin-4-ylbenzamide involves the reaction of a carboxylic acid derivative with an amine. nanobioletters.com This typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. semanticscholar.org

Conventional Methods:

Acyl Chloride Formation: A widely used approach involves converting the carboxylic acid (e.g., 4-acetamidobenzoic acid) into a more reactive acyl chloride. semanticscholar.orgnih.gov This is often achieved using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uksemanticscholar.org The resulting acyl chloride then readily reacts with an aminopyridine, such as 4-aminopyridine (B3432731), to form the desired amide. researchgate.net

Coupling Reagents: A plethora of coupling reagents have been developed to promote amide bond formation directly from carboxylic acids and amines under milder conditions. bohrium.comnumberanalytics.com These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), activate the carboxylic acid in situ. ucl.ac.uk While effective, these reagents are often used in stoichiometric amounts, which can lead to significant waste. bohrium.com

Enzyme-Catalyzed Methods: Biocatalysis offers a green alternative for amide bond formation. numberanalytics.com Enzymes like lipases and proteases can catalyze the reaction under mild conditions, often with high selectivity. numberanalytics.comnih.gov This approach can be particularly advantageous for complex molecules, minimizing side reactions. numberanalytics.com

Coupling ReagentDescription
EDC A water-soluble carbodiimide (B86325) used to activate carboxylic acids for amide bond formation. ucl.ac.uk
HATU A highly effective uronium-based coupling reagent known for its fast reaction rates. ucl.ac.uk
T3P n-Propylphosphonic acid anhydride (B1165640), a versatile and powerful dehydrating agent for amidations. ucl.ac.uk
CDI 1,1'-Carbonyldiimidazole (B1668759), a reagent that activates carboxylic acids by forming an imidazolide (B1226674) intermediate. ucl.ac.uk

Functional Group Interconversions on the Benzene (B151609) and Pyridine Rings

Modifications to the benzene and pyridine rings can be carried out either before or after the amide bond formation to generate a variety of analogues.

On the Benzene Ring:

Starting from Substituted Benzoic Acids: The synthesis can commence with a pre-functionalized benzoic acid. For instance, using 4-acetamidobenzoic acid directly provides the acetamido group at the desired position. sigmaaldrich.com Alternatively, one could start with 4-nitrobenzoic acid, form the amide, and then reduce the nitro group to an amine, which can subsequently be acetylated. The reduction of a nitro group to an amine is a common and significant reaction for aromatic compounds. researchgate.net

Alkylation and other modifications: Reactions such as alkylation can be performed on precursor molecules like methyl-4-hydroxybenzoate before its conversion to the corresponding benzoic acid and subsequent amide formation. mdpi.com

On the Pyridine Ring:

Use of Substituted Aminopyridines: A straightforward method to introduce substituents on the pyridine ring is to use a substituted 4-aminopyridine as the starting material. mdpi.com

Regioselective Functionalization: Achieving regioselectivity in the functionalization of the pyridine ring can be challenging. nih.gov However, methods for the regioselective introduction of alkyl groups at the C4 position of pyridine have been developed. nih.gov Late-stage derivatization techniques can also be employed to modify the pyridine ring in pre-formed molecules. nih.gov

Novel and Green Synthetic Approaches for N-Arylbenzamides

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for amide synthesis, minimizing waste and the use of hazardous materials. numberanalytics.com

Catalyst-Free Synthesis Protocols

Efforts to develop catalyst-free methods aim to simplify reaction procedures and reduce environmental impact.

Thermal Condensation: Direct heating of a carboxylic acid and an amine can lead to amide formation, although this often requires high temperatures. bohrium.com

Solvent-Free Reactions: A green chemistry approach involves performing the reaction without a solvent. semanticscholar.orgresearchgate.net For example, the synthesis of amides from a carboxylic acid and urea (B33335) has been achieved under solvent-free conditions by simple trituration and heating, using boric acid as a catalyst. semanticscholar.orgresearchgate.net Another catalyst-free method involves the intramolecular oxidative cyclization of N-allylbenzamides to form oxazoles. nih.gov

Multi-Step Reaction Sequences and Strategic Intermediate Synthesis

The synthesis of complex benzamide derivatives often involves multi-step reaction sequences where the strategic synthesis of key intermediates is crucial.

From Nitroarenes: A two-step, one-pot protocol has been developed to convert nitroarenes directly to N-aryl amides. This method avoids the handling of toxic aniline (B41778) derivatives and involves a metal-free reduction of the nitro group followed by the addition of an anhydride. unimi.it

From Aldehydes: Amides can be synthesized from aldehydes in a two-step process where the aldehyde is first converted to an intermediate that then reacts with an amine. unimi.it

Synthesis of Intermediates: The synthesis of analogues of this compound can involve the preparation of various intermediates. For example, a series of para-substituted amides can be formed by reacting benzoic acid intermediates with thionyl chloride, followed by a reaction with 4-nitroaniline. Subsequent reduction of the nitro group yields the corresponding anilines, which can then be further functionalized. mdpi.com

Regioselective Synthesis of Substituted Pyridine-Benzamide Derivatives

Controlling the position of substituents on the pyridine ring is a key aspect of synthesizing specific pyridine-benzamide derivatives.

Synthetic Challenges and Optimization in Preparing this compound Scaffolds

The creation of the amide bond between a carboxylic acid and an amine is a well-established process, yet significant challenges arise when coupling substrates like 4-acetamidobenzoic acid with 4-aminopyridine. These challenges necessitate specific optimization strategies to achieve viable yields.

Core Synthetic Challenges

The primary difficulty in synthesizing N-pyridyl benzamides lies in the reduced nucleophilicity of the aminopyridine nitrogen. The electron-withdrawing nature of the pyridine ring deactivates the exocyclic amino group, rendering it a weak nucleophile. This inherent low reactivity often leads to the failure of standard amide coupling protocols. Researchers have reported that even when an activated ester of the carboxylic acid is successfully formed using common reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (Hydroxybenzotriazole), the subsequent reaction with the aminopyridine may not proceed to completion, resulting in low or no product formation. reddit.com

Optimization and Alternative Strategies

To overcome these hurdles, several optimized and alternative synthetic strategies have been developed for difficult amide couplings, which can be applied to the synthesis of this compound and its analogues.

One successful approach is the direct acylation of 4-aminopyridine derivatives with a pre-formed, stable acyl chloride. For instance, various N-(pyridin-4-yl) salicylamide (B354443) derivatives have been effectively prepared through the acylation of substituted 4-aminopyridines with the corresponding acetylsalicyloyl chlorides. researchgate.net This method bypasses the in-situ activation challenges associated with less reactive carboxylic acids.

The use of alternative and more potent coupling reagents is another key optimization area. The combination of n-propanephosphonic acid anhydride (T3P) and pyridine has been identified as a mild and robust method for forming amide bonds, especially when dealing with racemization-prone acids and weakly nucleophilic amines. nih.gov This protocol offers high yields, low epimerization, and practical benefits like easy setup and product isolation. nih.gov For complex substrates, coupling agents such as 1,1'-carbonyldiimidazole (CDI) or HATU in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) have proven successful. mdpi.com

A further refined strategy involves the use of highly reactive esters. Pentafluorophenyl (PFP) esters, for example, are known to be highly reactive towards amines while exhibiting poor reactivity with water and alcohols. reddit.com This chemoselectivity makes them an excellent choice for challenging couplings, where the amine's nucleophilicity is low. Activating the carboxylic acid as a PFP ester can lead to clean and fast reactions with the aminopyridine. reddit.com

The table below summarizes the key synthetic challenges and the corresponding optimization strategies for preparing this compound scaffolds.

Synthetic ChallengeDescriptionOptimization StrategyResearch Finding
Low Nucleophilicity of 4-Aminopyridine The electron-withdrawing pyridine ring reduces the reactivity of the amino group, hindering its attack on the activated carboxylic acid.Use of more potent coupling agents or highly reactive intermediates.Standard HATU or EDC/HOBt protocols may fail; the activated ester forms but does not react with the amine. reddit.com
Inefficient Acid Activation Standard methods for forming acyl chlorides (e.g., oxalyl chloride/DMF) can be ineffective, while harsh conditions (neat SOCl₂) can cause side reactions.Employing alternative coupling reagents that do not require an acyl chloride intermediate or using pre-formed, stable acyl chlorides.The T3P/pyridine system is a mild and effective alternative for coupling with non-nucleophilic anilines. nih.gov Acylation with stable acetylsalicyloyl chlorides is also effective. researchgate.net
Low Reaction Yields A combination of low amine reactivity and inefficient acid activation leads to poor conversion to the final product.Utilization of highly reactive esters like Pentafluorophenyl (PFP) esters or specialized catalysts.PFP esters react cleanly and quickly with amines even in stubborn couplings. reddit.com Novel bimetallic catalysts have shown promise for related N-pyridyl benzamide syntheses. mdpi.com

Advanced Structural Characterization and Solid State Chemistry

Single Crystal X-ray Diffraction Studies of 4-Acetamido-N-pyridin-4-ylbenzamide and its Derivatives

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific SCXRD study for this compound is not presently documented in publicly accessible literature, we can infer its likely molecular conformation, hydrogen bonding networks, and supramolecular synthons by examining its constituent functional groups and data from analogous compounds.

Table 1: Expected Key Dihedral Angles in this compound

Dihedral AngleDescriptionExpected Range (°)
τ1 (C-C-N-C)Torsion angle between the acetamidophenyl ring and the central amide group.0 - 30
τ2 (C-N-C=O)Torsion angle defining the planarity of the central amide bond.~180 (trans)
τ3 (N-C-C=O)Torsion angle between the pyridinyl ring and the central amide group.20 - 60

Note: The values in this table are estimations based on related structures and general principles of organic chemistry, as specific experimental data for this compound is not available.

The presence of multiple hydrogen bond donors (N-H groups of the two amides) and acceptors (C=O groups of the amides and the nitrogen atom of the pyridine (B92270) ring) in this compound strongly suggests the formation of extensive intermolecular hydrogen bonding networks. These interactions are crucial in dictating the crystal packing.

The study of supramolecular synthons, which are robust and predictable non-covalent interactions, is fundamental to understanding and designing crystal structures. In the case of this compound, several well-known synthons are anticipated to play a significant role.

The amide-amide hydrogen bond, forming a characteristic R²₂(8) ring motif, is one of the most common and stable synthons in organic crystals. It is highly probable that this synthon will be a primary organizing feature in the crystal structure of this compound. Additionally, the interaction between the amide N-H and the pyridine nitrogen (N-H···Npy) is another robust supramolecular synthon that is likely to be present. The competition and interplay between these and other weaker interactions, such as C-H···O and π-π stacking interactions between the aromatic rings, will ultimately determine the final crystal packing. The formation of specific synthons can be influenced by the crystallization conditions. researchgate.net

Table 2: Potential Supramolecular Synthons in the Crystal Structure of this compound

SynthonDescriptionDonorAcceptor
Amide-Amide HomosynthonDimer formation between two amide groups.N-H (amide)C=O (amide)
Amide-Pyridine HeterosynthonHydrogen bond between an amide and a pyridine.N-H (amide)N (pyridine)
C-H···O InteractionWeak hydrogen bond involving an aromatic or methyl C-H.C-HC=O (amide)
π-π StackingInteraction between the electron clouds of the aromatic rings.Phenyl/Pyridinyl RingPhenyl/Pyridinyl Ring

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a solid material to exist in more than one crystalline form. chemeurope.com These different forms, or polymorphs, have the same chemical composition but different internal crystal structures, which can lead to variations in their physicochemical properties. Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules into the crystal lattice (solvates) or water (hydrates). Aromatic amides are a class of compounds known to exhibit both polymorphism and pseudopolymorphism. acs.orgrsc.orgacs.org

Given the conformational flexibility of this compound and the presence of multiple hydrogen bonding sites, it is highly probable that this compound can exist in multiple crystalline forms. The identification and characterization of these potential polymorphs and pseudopolymorphs would require a systematic screening process. This typically involves crystallization from a wide variety of solvents under different conditions (e.g., temperature, cooling rate, and supersaturation).

The resulting crystalline solids would then be analyzed using techniques such as Powder X-ray Diffraction (PXRD) to identify different crystal lattices, Differential Scanning Calorimetry (DSC) to detect thermal events like melting and phase transitions, and spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to probe differences in the local molecular environment.

The formation of a particular polymorph or pseudopolymorph is a kinetically and thermodynamically controlled process that is highly sensitive to the crystallization conditions.

Solvent: The polarity, hydrogen bonding capability, and size of the solvent molecule can significantly influence which crystalline form is favored. mdpi.commdpi.com A solvent that can form strong hydrogen bonds with the solute may disrupt the formation of certain supramolecular synthons that are prevalent in the gas phase or in other solvents, leading to a different crystal packing. researchgate.net In some cases, the solvent may be incorporated into the crystal lattice, forming a solvate (a pseudopolymorph). rsc.orgrsc.org

Crystallization Conditions:

Temperature: Temperature affects the solubility of the compound and the kinetics of nucleation and crystal growth. Different polymorphs can be thermodynamically stable at different temperatures.

Supersaturation: The level of supersaturation can influence which polymorph nucleates first. According to Ostwald's rule of stages, the least stable (most soluble) polymorph often crystallizes first from a highly supersaturated solution.

Cooling Rate: Rapid cooling often traps kinetically favored, metastable polymorphs, while slow cooling allows for the formation of the thermodynamically most stable form.

Additives and Impurities: The presence of even small amounts of impurities or additives can inhibit the growth of certain crystal faces or promote the nucleation of a specific polymorph.

A thorough investigation into these factors would be essential to control the crystallization process and selectively obtain a desired crystalline form of this compound with optimal properties for any potential application.

Theoretical Prediction of Polymorphic Landscape

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial consideration in pharmaceutical sciences. The prediction of the complete polymorphic landscape of a molecule remains a significant challenge. Computational methods, however, have become indispensable tools for predicting and understanding the relative stabilities of potential crystal structures.

For benzamide (B126), the parent structure of the compound , crystal structure prediction (CSP) calculations have been instrumental in rationalizing its complex polymorphic behavior. acs.orgresearchgate.net Benzamide was one of the first molecular compounds reported to be polymorphic in 1832, and since then, multiple forms (Forms I, II, III, and IV) have been identified, many of which are metastable. researchgate.netacs.org

CSP studies typically involve two main stages:

Generation of hypothetical crystal structures: A vast number of potential crystal packing arrangements are generated based on the molecular structure, considering various space groups and molecular conformations.

Ranking by lattice energy: These hypothetical structures are then ranked based on their calculated lattice energies, using force fields or, for higher accuracy, density functional theory (DFT) calculations.

The results of these calculations produce a "polymorphic landscape," which is a plot of lattice energy versus a structural descriptor like density or unit cell volume. The structures with the lowest energies are considered the most likely to be observed experimentally. For benzamide, these computational analyses have revealed a densely populated landscape of low-energy structures, which helps to explain its tendency to form multiple, often disordered, polymorphs. acs.orgacs.org For instance, computational studies on benzamide and 2-fluorobenzamide (B1203369) showed a much denser lattice energy landscape for the former, suggesting that the fluorine substitution in the latter makes disorder less likely. acs.org This approach allows researchers to anticipate which forms are thermodynamically stable and which are metastable, guiding experimental polymorph screening efforts.

While a specific polymorphic landscape for this compound has not been published, the methodologies applied to benzamide would be directly transferable. The increased complexity of this compound, with its additional hydrogen bond donors and acceptors (the acetamido and pyridine groups), would likely result in an even more complex and rich polymorphic landscape. The molecule possesses a benzamide backbone with an acetamido group and a pyridin-4-yl group attached to the amide nitrogen. acs.org The interplay of the N-H···O hydrogen bonds from the benzamide and acetamido groups, and the potential for the pyridine nitrogen to act as a hydrogen bond acceptor, creates a variety of possible supramolecular synthons that could lead to different stable packing arrangements.

Table 1: Known Polymorphs of Benzamide

Form Crystal System Space Group Key Characteristics
Form I Monoclinic P21/c The most thermodynamically stable form. researchgate.netacs.org
Form II Monoclinic P21 Metastable form, known to form twisted crystals. researchgate.net
Form III Monoclinic P21/c Metastable; considered a polytype of Form I. researchgate.netacs.org

| Form IV | - | - | Metastable form discovered from the melt; exhibits significant disorder. acs.orgresearchgate.net |

This table is based on data for the parent compound, benzamide, and illustrates the type of polymorphic diversity that could be anticipated for its derivatives.

Cocrystal and Salt Form Chemistry of Benzamide Derivatives

Beyond polymorphism, the solid-state properties of a molecule can be tailored through the formation of multi-component crystals, such as salts and cocrystals. This field of crystal engineering is particularly relevant for molecules like this compound, which contains functional groups amenable to forming diverse intermolecular interactions.

Salts vs. Cocrystals: The distinction between a salt and a cocrystal is based on the location of the proton between an acidic and a basic functional group. In a salt, a proton is transferred from the acid to the base, forming ions. In a cocrystal, the components are held together by non-ionic interactions, primarily hydrogen bonds. The outcome of reacting an API with a potential coformer is often predicted using the ΔpKa rule . A ΔpKa (pKa of the base - pKa of the acid) greater than 3–4 generally leads to salt formation, while a ΔpKa less than 0–1 typically results in a cocrystal. The region in between is an ambiguous zone where either outcome is possible. nih.gov

Given that this compound contains a pyridine ring (a basic site) and two amide N-H groups (weakly acidic sites), it has the potential to form salts with strong acids or cocrystals with a wide range of neutral coformers, such as carboxylic acids.

Supramolecular Synthons in Benzamide Derivatives: The design of cocrystals relies on the strategic use of robust supramolecular synthons. For benzamide derivatives, the amide group provides a reliable hydrogen bonding motif. The classic amide-amide homosynthon, a hydrogen-bonded ring denoted by the graph set R22(8), is a common feature in the crystal structures of primary amides.

In cocrystals, heterosynthons (hydrogen bonds between different functional groups) are deliberately formed. For example, studies on cocrystals of benzamide with substituted benzoic acids have shown that the formation of an acid-amide heterosynthon is a key interaction. nih.gov Computational studies have further indicated that this interaction is strengthened when the benzoic acid coformer has electron-withdrawing substituents. nih.gov

In the case of more complex molecules, like the sulfa drug acetazolamide (B1664987) (which contains an acetamido group), cocrystallization with pyridine carboxamides has been explored. nih.gov These studies reveal a variety of competing yet stable heterosynthons, such as the sulfonamide-lactam and amide-pyridine N-H···N interactions, leading to the successful formation of binary and even ternary cocrystals. nih.gov These findings are highly relevant for predicting the cocrystallization behavior of this compound, which contains both acetamido and pyridine functionalities.

Table 2: Examples of Supramolecular Synthons in Benzamide and Related Derivative Cocrystals

API/Derivative Coformer Dominant Supramolecular Synthon Resulting Form Reference
Benzamide Substituted Benzoic Acids Carboxylic Acid-Amide Heterosynthon Cocrystal nih.gov
Carbamazepine (contains an amide) Benzamide Amide-Carboxamide N-H···O Heterosynthon Cocrystal ontosight.ai
Acetazolamide (contains acetamido) Nicotinamide (a pyridine carboxamide) Amide-Pyridine N-H···N Ternary Cocrystal nih.gov

This table provides examples from related systems to illustrate the principles of cocrystal design applicable to benzamide derivatives.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in determining optimized geometry, electronic properties, and spectroscopic features of molecules.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. pjbmb.org.pk For complex molecules with multiple rotatable bonds, conformational analysis is essential to identify the global energy minimum.

In a study of a related compound, N-phenyl-N-(pyridin-4-yl)acetamide , X-ray crystallography and DFT calculations revealed key structural parameters. researchgate.net The structure of the central amide unit was found to be nearly planar. However, significant twisting was observed between this amide plane and the connected aromatic rings. researchgate.net The dihedral angles between the amide plane and the benzene (B151609) and pyridine (B92270) rings were 58.40(5)° and 61.51(5)°, respectively. researchgate.net This non-planar conformation suggests that the phenyl and pyridyl groups are not fully conjugated with the amide unit in that specific analog. researchgate.net

For 4-acetamido-N-pyridin-4-ylbenzamide, similar conformational complexity is expected due to the rotation around the C-N amide bonds and the acetamido group. The planarity between the central benzamide (B126) core and the terminal pyridyl and acetamido-phenyl groups would be a critical determinant of its electronic properties.

Table 1: Selected Dihedral Angles for the Related Compound N-phenyl-N-(pyridin-4-yl)acetamide. researchgate.net
Angle DescriptionValue (°)
Amide Plane vs. Benzene Ring58.40
Amide Plane vs. Pyridine Ring61.51

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. mnstate.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small gap signifies a molecule that is more polarizable and reactive. researchgate.netnih.gov

In a DFT study of a structurally similar molecule, 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide , the HOMO-LUMO energy gap was calculated to be 4.71 eV. electrochemsci.orgresearchgate.net The HOMO was primarily located on the 3-amino-1,2,4-triazole group, while the LUMO was distributed on the acetamido moiety. electrochemsci.org This spatial separation of the frontier orbitals is indicative of a molecule with a high susceptibility to charge transfer. electrochemsci.org

For this compound, the HOMO is expected to be localized on the electron-rich acetamido-phenyl portion, while the LUMO is likely to be centered on the electron-deficient pyridine ring, facilitating intramolecular charge transfer.

Table 2: FMO-Based Reactivity Descriptors for a Related Sulfonamide Analog. electrochemsci.orgresearchgate.net
ParameterValue (eV)
EHOMO-
ELUMO-
Energy Gap (ΔE)4.71
Chemical Hardness (η)2.36
Chemical Softness (S)0.42
Note: Specific HOMO/LUMO energy values for the analog were not provided in the source material.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface, with red indicating electron-rich, negative potential regions (prone to electrophilic attack) and blue indicating electron-poor, positive potential regions (prone to nucleophilic attack). electrochemsci.org

For the analog 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide , the MEP map showed the most negative regions (red/yellow) located on the oxygen atoms of the carbonyl and sulfonic groups and the nitrogen atoms of the triazole ring. electrochemsci.org These sites are the most probable centers for electrophilic interactions. Conversely, positive potential (blue) was found around the hydrogen atoms of the amino groups, marking them as likely sites for nucleophilic attack. electrochemsci.org It is anticipated that the MEP map of this compound would similarly show negative potential around the carbonyl oxygen of the amide and acetamido groups, as well as the pyridine nitrogen, while positive potential would be located on the amide N-H protons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. materialsciencejournal.org The stabilization energy (E2) associated with these interactions quantifies the strength of the charge delocalization. materialsciencejournal.orgmalayajournal.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing insights into conformational changes and interactions with the environment, such as a solvent or a biological receptor. nih.gov

While no specific MD simulation studies for this compound were found, research on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors demonstrates the utility of this technique. nih.gov In that study, MD simulations were performed to analyze the stability of the protein-ligand docked complex in a solvated environment. nih.gov The simulations helped to understand the critical binding interactions and conformational adjustments of the inhibitors within the active site of the kinase. nih.gov Such studies reveal how the molecule adapts its shape to optimize interactions, which is crucial for its function. For this compound, MD simulations could elucidate its conformational flexibility in aqueous solution and predict its behavior at interfaces, such as a cell membrane or a protein binding pocket. tandfonline.com

Ligand-Protein Interaction Modeling (purely mechanistic, e.g., binding modes)

Ligand-protein interaction modeling is a cornerstone of computational drug design, providing atomic-level insights into how a molecule binds to its biological target. For the N-pyridin-4-ylbenzamide scaffold, extensive research has been conducted on its interaction with cyclin-dependent kinases 4 and 6 (CDK4/6), primary targets of the drug Abemaciclib.

Molecular dynamics (MD) simulations and molecular docking studies have been instrumental in elucidating the binding mode. nih.govfrontiersin.org The co-crystal structure of Abemaciclib with CDK6 (PDB ID: 5L2S) provides a precise template for these investigations. nih.govaimspress.commdpi.com MD simulations, often run for hundreds of nanoseconds, reveal the stability of the protein-ligand complex and the dynamics of key interactions. nih.govfrontiersin.org

Studies show that the N-pyridin-4-ylbenzamide moiety plays a crucial role in anchoring the inhibitor within the ATP-binding pocket of the kinase. The primary interactions are hydrogen bonds formed between the inhibitor and the hinge region of the kinase, a critical structural element for ATP binding. nih.gov Specifically, two stable hydrogen bonds are consistently observed between the amine-pyrimidine group of Abemaciclib and the backbone atoms of residues His100 and Val101 in the CDK6 hinge loop. nih.gov

Binding free energy calculations, commonly performed using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, quantify the affinity of the ligand for the protein. nih.govplos.org This approach can be further broken down by per-residue energy decomposition to identify the specific amino acids that contribute most significantly to the binding energy. For the Abemaciclib/CDK6 complex, residues H100 and V101 in the hinge loop were identified as major contributors to the binding, underscoring the importance of the hydrogen bonds they form. nih.gov Other residues, such as Lys43, also contribute to binding stability through transient hydrogen bonds. nih.govaimspress.com

The table below summarizes the key interacting residues between the analogous compound Abemaciclib and its target protein CDK6, as identified through molecular modeling studies.

Interacting Residue (CDK6)Interaction TypeContributionReference
His100 Hydrogen BondMajor, stabilizing nih.gov
Val101 Hydrogen BondMajor, stabilizing nih.govmdpi.com
Lys43 Hydrogen Bond (transient)Minor, contributing nih.govaimspress.com
Tyr24 van der WaalsShape complementarity aimspress.com
Phe98 van der WaalsShape complementarity aimspress.com
Asp104 van der WaalsShape complementarity aimspress.com
Thr107 van der WaalsShape complementarity aimspress.com

This table is based on data for the analogous compound Abemaciclib.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical parameters, not biological efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their properties, such as chemical reactivity or binding affinity. These models are pivotal for optimizing lead compounds and designing new molecules with enhanced target affinity.

For CDK4/6 inhibitors related to the this compound scaffold, several QSAR studies have been conducted. tandfonline.comrsc.org These studies typically involve creating a dataset of compounds with known activities (e.g., IC₅₀ values) and then calculating a set of molecular descriptors for each compound. Using statistical and machine learning methods, a predictive model is then built.

Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to Abemaciclib analogs. tandfonline.comrsc.org These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, providing a visual and quantitative map of which regions of the molecule are critical for activity. More recent studies have employed machine learning algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN) to build robust classification models that can distinguish between highly active and weakly active inhibitors from large chemical datasets. rsc.orgrsc.org

The foundation of any QSAR model is the set of molecular descriptors used to encode the chemical information of the molecules. A wide array of descriptors can be calculated, ranging from simple physicochemical properties to complex topological and quantum mechanical parameters.

For inhibitors based on the N-pyridin-4-ylbenzamide scaffold, studies have utilized various classes of descriptors:

Physicochemical Properties: These are the most straightforward descriptors and include parameters like molecular weight (M.W.), octanol-water partition coefficient (LogP), and counts of hydrogen bond donors (HBD) and acceptors (HBA). ijpsr.com These are often used as initial filters, for example, with Lipinski's Rule of 5.

2D Fingerprints: These descriptors encode the 2D structure of the molecule as a series of bits. Examples include MACCS and Extended-Connectivity Fingerprints (ECFP4), which are effective for capturing the presence of specific substructures and are widely used in machine learning models. rsc.org

Topological Indices: These are numerical values derived from the graph representation of a molecule. Studies have used degree-based topological indices to build Quantitative Structure-Property Relationship (QSPR) models for predicting physical properties of anti-cancer drugs, including Abemaciclib. nih.gov

3D Descriptors: These capture information about the three-dimensional conformation of the molecule. Software like Corina and MOE are used to calculate descriptors related to molecular shape and electronic properties, which are essential for 3D-QSAR methods like CoMFA and CoMSIA. rsc.org

The following table provides examples of physicochemical descriptors for analogs of the core scaffold.

DescriptorDescriptionTypical Value Range (for Analogs)Reference
M.W. Molecular Weight ( g/mol )300 - 450 ijpsr.com
LogP Octanol-Water Partition Coefficient1.9 - 4.4 ijpsr.com
HBD Hydrogen Bond Donors2 - 4 ijpsr.com
HBA Hydrogen Bond Acceptors7 - 9 ijpsr.com

This table is based on data for designed analogs of the Abemaciclib scaffold.

The ultimate goal of QSAR modeling in this context is to generate models that can accurately predict the binding affinity (often expressed as pIC₅₀, the negative logarithm of the IC₅₀ value) of novel, untested compounds. These predictive models serve as powerful virtual screening tools.

The models are rigorously validated to ensure their predictive power. This involves splitting the dataset into a training set (to build the model) and a test set (to evaluate its performance on unseen data). Key statistical parameters used for validation include:

Coefficient of Determination (R²): Measures how well the model fits the training set data.

Cross-validated R² (Q²): Assesses the model's internal predictivity through cross-validation procedures. A high Q² (typically > 0.5) is crucial for a robust model. tandfonline.comrsc.org

Root Mean Squared Error (RMSE): Indicates the average error of the predictions. rsc.orgrsc.org

Matthews Correlation Coefficient (MCC): Used for classification models to evaluate the quality of binary classifications. rsc.org

For CDK4 inhibitors, QSAR models have been developed that show good statistical significance, enabling them to be used for designing new inhibitors with potentially higher affinity than existing ones. tandfonline.comrsc.org The insights from CoMFA/CoMSIA contour maps and feature importance from machine learning models guide chemists in deciding where to modify the molecular structure to improve binding affinity.

Hirshfeld Surface Analysis for Intermolecular Interactions in the Solid State

While a specific Hirshfeld surface analysis for this compound has not been reported, this computational technique is a powerful tool for analyzing intermolecular interactions within a crystal lattice. The methodology, demonstrated here with examples from other complex organic molecules and kinase inhibitors, provides a detailed picture of the solid-state environment. nih.govmdpi.comresearchgate.net

Hirshfeld surface analysis partitions the crystal space, defining a unique volume for each molecule where the electron density of the pro-molecule (the molecule in isolation) dominates the electron density of the pro-crystal (the sum of all isolated molecule densities). This surface can be mapped with various properties to visualize and quantify intermolecular interactions.

A key visualization is the surface mapped with the normalized contact distance (dnorm). This property highlights regions of close intermolecular contact. Large, red areas on the dnorm surface indicate close contacts, such as strong hydrogen bonds, which are shorter than the van der Waals radii of the interacting atoms. nih.govresearchgate.net

Structure Activity Relationships Sar in a Chemical and Mechanistic Context

Impact of Structural Modifications on Chemical Reactivity

The chemical reactivity of 4-acetamido-N-pyridin-4-ylbenzamide is intrinsically linked to its constituent functional groups: the acetamido group, the central benzamide (B126) linkage, and the terminal pyridine (B92270) ring. Modifications to any of these regions can significantly alter the molecule's electronic properties, and consequently, its reactivity.

The synthesis of related benzamide structures provides insight into the reactivity of the core components. For instance, the synthesis of N-(4-aminophenyl) acetamide (B32628) often involves the reduction of a nitro group to an amine, a fundamental reaction for aromatic compounds. researchgate.net The synthesis of various N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides has been achieved through the condensation of an acid chloride with 2-aminopyridine. nih.gov This suggests that the amide bond in this compound is likely formed via a similar condensation reaction between a 4-acetamidobenzoyl derivative and 4-aminopyridine (B3432731).

The reactivity of the pyridine nitrogen is a key feature. Its basicity allows for protonation and the formation of salts, which can influence the compound's solubility and interactions. The electronic nature of substituents on the pyridine and benzene (B151609) rings can modulate this basicity and the reactivity of the entire molecule.

Studies on analogous structures, such as N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, reveal that modifications to the scaffold can have profound effects on biological activity. nih.gov While direct studies on the chemical reactivity of this compound are limited, the established reactivity of its functional components provides a solid foundation for predicting its chemical behavior.

Elucidation of Molecular Recognition Principles for Specific Biological Targets (in vitro, molecular level)

The potential for this compound to interact with biological targets is governed by a combination of non-covalent interactions. While specific targets for this exact compound are not extensively documented in publicly available literature, analysis of closely related structures provides a strong framework for understanding its molecular recognition principles. For example, a series of 4-(pyridin-4-yloxy)benzamide derivatives have been evaluated as inhibitors of the c-Met kinase, demonstrating the potential of this scaffold to interact with protein kinases. nih.gov

Hydrogen Bonding Interactions

Hydrogen bonding is a critical determinant of how this compound would bind to a biological target. The molecule possesses several hydrogen bond donors and acceptors:

Donors: The N-H groups of the central amide and the acetamido group.

Acceptors: The carbonyl oxygens of the central amide and the acetamido group, and the nitrogen atom of the pyridine ring.

In a study of pyrimethaminium pyridine-3-sulfonate, N—H···O and N—H···N hydrogen bonds were observed to form distinct ring motifs, demonstrating the importance of these interactions in crystal packing and molecular recognition. tandfonline.com Similarly, the hydrogen bonding capabilities of this compound would allow it to form specific interactions within a protein's binding pocket, contributing to its binding affinity and selectivity. For instance, the amide N-H could interact with a backbone carbonyl of a protein, while the pyridine nitrogen could accept a hydrogen bond from a donor residue like a serine or threonine.

Conformational Flexibility and Ligand Binding

The conformational flexibility of this compound plays a pivotal role in its ability to adapt to the specific topology of a binding site. The molecule is not rigid and possesses several rotatable bonds, primarily around the amide linkages and the bond connecting the two aromatic rings.

A computational study on a different benzamide derivative, N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide, highlighted the importance of conformational analysis in identifying the lowest energy conformer, which is often the biologically active conformation. nih.gov Similarly, the dihedral angles between the benzene and pyridine rings of this compound can vary, allowing the molecule to adopt different spatial arrangements. This flexibility enables the molecule to find an optimal orientation within a binding pocket to maximize its interactions with the target protein. Molecular modeling studies on related cholinesterase inhibitors have shown that derivatives can adopt either a bent or an extended conformation within the active site, underscoring the importance of conformational adaptability for biological activity.

Stereochemical Influences on Molecular Interactions

The introduction of chiral centers into the this compound scaffold would lead to stereoisomers (enantiomers or diastereomers) that could exhibit different biological activities. While the parent molecule is achiral, modifications could introduce stereochemistry. For example, substitution on the acetyl methyl group or on the pyridine ring could create a chiral center.

It is a well-established principle in medicinal chemistry that stereoisomers can have vastly different pharmacological profiles. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. One enantiomer might fit perfectly into a binding site, while the other may bind with lower affinity or not at all. Although no specific studies on the stereochemistry of this compound derivatives were found, the synthesis and evaluation of chiral [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide derivatives, derived from amino acids, demonstrate the application of stereochemistry in this class of compounds. nih.gov

Supramolecular Chemistry and Crystal Engineering of Benzamide Scaffolds

Self-Assembly of 4-Acetamido-N-pyridin-4-ylbenzamide Analogues

The spontaneous organization of molecules into stable, non-covalently bonded structures, known as self-assembly, is a cornerstone of supramolecular chemistry. For analogues of this compound, this process is governed by a series of predictable and highly directional interactions.

Design Principles for Directed Assembly

The design of benzamide-based molecular systems for controlled self-assembly hinges on the principles of crystal engineering, which involves the design and synthesis of functional solid-state structures. nih.gov A key strategy is the incorporation of robust and reliable non-covalent interactions, often referred to as supramolecular synthons. nih.gov For scaffolds like this compound, the primary design principle involves embedding strong hydrogen bond donors and acceptors, alongside aromatic rings capable of engaging in π-π stacking.

The overarching goal is to create molecules with a high degree of structural and chemical complementarity, allowing them to recognize each other and assemble into predetermined, extended architectures. The orientation and number of functional groups, such as amide bonds, are critical factors that influence the resulting intermolecular interactions and, consequently, the morphology of the assembled structures. researchgate.net By adjusting these features, researchers can guide the assembly process to form specific and complex superstructures. researchgate.net

Role of Amide and Pyridine (B92270) Functionalities in Self-Organization

The unique chemical structure of this compound, featuring a benzamide (B126) backbone with an acetamido group and a terminal pyridin-4-yl group, provides the specific functionalities that drive self-organization. ontosight.ai

Pyridine Functionality: The nitrogen atom in the pyridin-4-yl group acts as a potent hydrogen bond acceptor. It can engage in various hydrogen bonding interactions, such as O-H···N or N-H···N, with suitable donor groups from adjacent molecules. researchgate.net The pyridine ring, being aromatic, also participates in π-π stacking interactions with other phenyl or pyridine rings in the assembly. researchgate.net The position of the nitrogen atom within the pyridine ring is crucial; in the case of the pyridin-4-yl moiety, it directs interactions in a way that can link the primary hydrogen-bonded chains into more complex and higher-order structures.

Formation of Extended Architectures

The interplay between the strong, directional hydrogen bonds of the amide groups and the supplementary interactions from the pyridine ring allows for the construction of well-defined, extended architectures.

One-, Two-, and Three-Dimensional Networks

The self-assembly process of this compound analogues typically begins with the formation of one-dimensional (1D) chains through robust amide-to-amide hydrogen bonding. These primary chains are the foundational elements of the supramolecular structure.

These 1D chains can then be organized into higher-dimensional networks through weaker, non-covalent forces:

Two-Dimensional (2D) Sheets: The 1D chains can be cross-linked into 2D sheets via secondary hydrogen bonds involving the pyridine nitrogen or through π-π stacking interactions between the aromatic rings of neighboring chains.

Three-Dimensional (3D) Frameworks: The extension into a 3D architecture occurs when these 2D sheets stack upon one another, held together by van der Waals forces or further π-π interactions. Alternatively, more complex linkers or the inclusion of guest molecules can stitch the sheets together into a robust 3D framework. nih.gov

The precise morphology of these networks can vary, with related benzamide systems showing the ability to form diverse structures such as rod-like fibers, hexagonal sheets, or spiral wounds, depending on the symmetry and connectivity of the molecular components. researchgate.net

Templated Synthesis Approaches

Templated synthesis is a sophisticated strategy where the presence of a specific ion or guest molecule directs the assembly of host molecules around it, resulting in a unique, predefined architecture that might not form in its absence. While specific examples involving this compound are not extensively documented, the principle is highly applicable to this class of compounds. The cavities formed within the supramolecular networks can act as binding sites, and a suitable template can organize the benzamide monomers during the crystallization process, effectively controlling the final structure.

Host-Guest Chemistry with this compound Derivatives

The extended networks formed by this compound and its derivatives often feature well-defined intrinsic cavities or pores. This structural characteristic makes them excellent candidates for host-guest chemistry, where the supramolecular assembly (the host) encapsulates a smaller molecule (the guest).

The ability of a network to act as a host is determined by the size, shape, and chemical environment of its cavities. For example, related V-shaped molecular structures have been shown to entrap water molecules within their crystal lattice through specific hydrogen bonds. researchgate.net In the case of benzamide-based frameworks, the host-guest interactions would likely be governed by hydrogen bonding between the guest and the amide or pyridine functionalities of the host, as well as by van der Waals forces within the cavity. This capability is crucial for potential applications such as molecular separation, sensing, or the controlled release of encapsulated guest molecules.

Interactive Data Table: Supramolecular Interactions

Interaction TypeParticipating GroupsRole in AssemblyResulting Structure
Hydrogen Bonding Amide N-H and Amide C=OPrimary driving force for self-assembly; highly directional. researchgate.netnih.govForms robust 1D chains or tapes.
Hydrogen Bonding Pyridine N and various H-donors (e.g., O-H, N-H)Cross-links 1D chains; introduces branching points. researchgate.netContributes to 2D and 3D networks.
π-π Stacking Phenyl and Pyridine RingsSecondary organizing force; stabilizes the packing of chains. researchgate.netReinforces 2D sheets and 3D frameworks.
Van der Waals Forces Entire Molecular ScaffoldNon-specific space-filling; stabilizes the overall crystal packing. researchgate.netFinal consolidation of the 3D structure.

Molecular Recognition of Small Molecules and Ions (theoretical/in vitro)

There is currently no specific published research detailing the molecular recognition capabilities of this compound with small molecules or ions, either through theoretical modeling or in vitro experimentation.

Potential Non Biological Chemical Applications Excluding Clinical, Dosage, Safety

Utilization in Materials Science Research

The combination of a rigid aromatic framework with hydrogen-bonding capabilities and a polar pyridine (B92270) group makes 4-acetamido-N-pyridin-4-ylbenzamide an interesting candidate for materials science research.

Pyridine-containing molecules have been extensively studied for their use as electron-transporting materials in organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine ring can facilitate electron injection and transport, crucial properties for efficient OLED performance. While direct studies on this compound are not prevalent, related carbazolyl and pyridinyl-containing derivatives have been synthesized and investigated as potential host materials for green phosphorescent OLEDs. These studies have shown that the incorporation of a pyridine moiety can lead to high thermal stability and suitable triplet energy levels for hosting phosphorescent emitters. The acetamido and benzamide (B126) groups in this compound could further influence the electronic properties and intermolecular interactions, potentially impacting film morphology and device efficiency.

The amide and acetamido groups in this compound are capable of forming strong hydrogen bonds, which can lead to the formation of ordered supramolecular structures. These structures can be sensitive to external stimuli such as temperature, pH, or the presence of specific ions, making them potential building blocks for responsive or "smart" materials. For instance, polymers incorporating morpholine (B109124) and pyrrolidine (B122466) acrylamide (B121943) derivatives have been shown to exhibit pH-responsive swelling behavior, suggesting that polymers functionalized with this compound could display similar stimuli-responsive properties. nih.gov Furthermore, photochromic materials have been developed based on pyridyl- and pyrimidylethynylated benzopyrans, where the photochromic behavior is influenced by the proton affinity of the nitrogen-containing heteroaryl ring. nih.gov This hints at the possibility of designing photo-responsive materials incorporating the pyridinyl moiety of this compound.

Role in Coordination Chemistry as Ligands

The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the amide and acetamido groups in this compound can all act as potential coordination sites for metal ions. This makes the compound a versatile ligand for the construction of coordination complexes and metal-organic frameworks (MOFs).

The pyridinyl nitrogen is a well-established coordination site, and numerous MOFs have been constructed using pyridinyl-derived ligands. rsc.orgrsc.org The amide groups can also participate in coordination, either through the carbonyl oxygen or, less commonly, the nitrogen atom. The resulting coordination polymers can exhibit diverse structures and properties, with potential applications in gas storage, separation, and catalysis. For example, lanthanide complexes with macrocyclic ligands containing acetamide (B32628) pendants have been synthesized and structurally characterized, demonstrating the coordinating ability of the acetamide group. nih.gov While specific MOFs based on this compound have not been reported, the presence of multiple potential donor sites suggests its suitability for creating novel coordination architectures. The crystal structure of the related compound, N-phenyl-N-(pyridin-4-yl)acetamide, reveals a non-planar conformation, which could lead to more complex and potentially porous framework structures when used as a ligand. nih.gov

Potential Coordination Sites Description
Pyridine NitrogenA strong Lewis basic site capable of coordinating to a wide range of metal ions.
Amide Carbonyl OxygenA common coordination site for amide-containing ligands.
Acetamido Carbonyl OxygenAn additional potential coordination site.
Amide NitrogenCan act as a donor site, though less common than the carbonyl oxygen.

Applications in Analytical Chemistry (e.g., as chemical probes, sensing)

The structural features of this compound also suggest its potential use in analytical chemistry, particularly as a chemical probe or in sensing applications.

The pyridine moiety is known to interact with metal ions, and this interaction can lead to changes in the photophysical properties of the molecule, such as fluorescence. This principle is the basis for many fluorescent chemosensors. For instance, dual-binding pyridine and rhodamine B conjugate derivatives have been developed as fluorescent chemosensors for ferric ions (Fe³⁺) in aqueous media and living cells. nih.gov The binding of the metal ion to the pyridine and other coordinating groups induces a change in the fluorescence of the rhodamine B fluorophore, allowing for the detection of the ion. Although this compound itself is not inherently fluorescent, it could be functionalized with a fluorophore to create a ratiometric or turn-on/off fluorescent sensor for specific metal ions. The acetamido and benzamide groups could contribute to the selectivity of the sensor by providing additional binding sites.

Catalysis: Benzamide Derivatives as Organocatalysts or Ligands for Metal Catalysis

The field of catalysis offers another promising, yet underexplored, avenue for the application of this compound and its derivatives.

Benzamide derivatives have been investigated as organocatalysts, particularly in reactions where hydrogen bonding plays a key role in activating substrates. The amide and acetamido protons in this compound could act as hydrogen-bond donors to activate electrophiles.

Future Directions and Research Gaps

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of 4-acetamido-N-pyridin-4-ylbenzamide itself can likely be achieved through established amide bond formation reactions. ontosight.ai However, the future of this compound lies in the ability to generate a diverse library of complex derivatives. Future research should focus on developing more advanced and efficient synthetic methodologies to achieve this. This includes:

Combinatorial Chemistry Approaches: The use of high-throughput combinatorial techniques could rapidly generate a multitude of derivatives with varied substituents on both the phenyl and pyridinyl rings. This would be invaluable for structure-activity relationship (SAR) studies.

Late-Stage Functionalization: Developing methods for the selective modification of the core this compound structure would allow for the efficient synthesis of complex analogs without the need for de novo synthesis in each case. This could involve C-H activation or other modern synthetic techniques.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives, particularly for reactions that are hazardous or difficult to control in batch processes.

Deeper Understanding of Solid-State Interactions and Polymorphic Control

The arrangement of molecules in the solid state significantly influences a compound's physical properties, such as solubility and stability. For this compound, a thorough investigation of its solid-state behavior is crucial.

Single-Crystal X-ray Diffraction: Obtaining a high-quality single crystal structure of this compound is a critical first step. This would provide definitive information about its molecular conformation, as well as the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its crystal packing. nih.gov

Polymorphism Screening: A comprehensive polymorph screen should be undertaken to identify different crystalline forms of the compound. Each polymorph can have distinct physical properties, and identifying and characterizing them is essential for any potential application.

Cocrystallization: The exploration of cocrystals of this compound with other molecules could be a strategy to modify its physicochemical properties in a controlled manner.

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, computational methods can accelerate the discovery and design of new derivatives with desired properties.

Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.net This information can help in understanding its reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules in a simulated environment. peerj.comresearchgate.net This is particularly relevant for understanding its behavior in solution or its potential binding to biological targets.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives with measured activities is available, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. peerj.comresearchgate.net These models can identify the key structural features that are important for a particular activity and guide the design of more potent compounds. peerj.com

Exploration of Novel Supramolecular Assemblies for Emerging Technologies

The ability of this compound to form hydrogen bonds and participate in other non-covalent interactions makes it an interesting building block for the construction of supramolecular assemblies. nih.gov

Self-Assembly Studies: Research should be directed towards understanding the self-assembly behavior of this molecule in different solvents and conditions. This could lead to the formation of well-defined nanostructures such as gels, fibers, or vesicles.

Host-Guest Chemistry: The potential of this compound to act as a host or guest molecule in supramolecular complexes should be investigated. This could lead to applications in areas such as sensing, separation, or controlled release.

Functional Materials: By incorporating functional groups into the molecular structure, it may be possible to create supramolecular materials with interesting optical, electronic, or mechanical properties.

Design of Chemically Tunable Probes for Fundamental Biological Mechanism Studies (in vitro, non-clinical)

While clinical applications are outside the scope of this discussion, the design of derivatives of this compound as chemical probes for in vitro biological research holds significant promise. The benzamide (B126) scaffold is present in many biologically active compounds. ontosight.ai

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to create fluorescent probes that can be used to visualize specific biological processes or targets within cells.

Affinity-Based Probes: Derivatives could be designed to bind to specific proteins or enzymes. These probes, often incorporating a reporter tag or a reactive group, can be used to identify and study the function of these biomolecules.

Modulators of Protein-Protein Interactions: The structure of this compound could serve as a starting point for the design of small molecules that can disrupt or stabilize protein-protein interactions, which are central to many cellular processes.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-acetamido-N-pyridin-4-ylbenzamide, and how can reaction conditions be optimized for high purity?

  • The synthesis typically involves coupling 4-acetamidobenzoic acid derivatives with 4-aminopyridine via carbodiimide-mediated amidation (e.g., using HATU or EDCI). Reaction optimization includes controlling temperature (0–25°C), solvent selection (DMF or DCM), and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification via mass-directed preparative LC ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the acetamido (–NHCOCH₃) and pyridinyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Differential Scanning Calorimetry (DSC) determines melting points and thermal stability .

Q. How do the functional groups in this compound influence its reactivity?

  • The pyridin-4-yl group participates in π-π stacking and hydrogen bonding, relevant for biological interactions. The acetamido moiety enhances solubility in polar aprotic solvents and stabilizes the molecule against hydrolysis under acidic conditions. These groups also dictate regioselectivity in substitution reactions (e.g., nitration at the benzamide ring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

  • Systematic modifications include:

  • Pyridine ring substitution : Introducing electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability.
  • Benzamide ring functionalization : Adding halogens or nitro groups to assess binding affinity changes.
  • Acetamido replacement : Testing ureas or sulfonamides to evaluate pharmacokinetic impacts.
    Biological assays (e.g., enzyme inhibition, cytotoxicity) should correlate structural changes with activity .

Q. What strategies resolve contradictions in solubility and stability data across different experimental setups?

  • Controlled solvent systems : Compare DMSO (polar aprotic) vs. aqueous buffers (pH 7.4) to identify solvent-dependent degradation.
  • Accelerated stability studies : Expose the compound to UV light, humidity, or elevated temperatures (40–60°C) and monitor degradation via LC-MS.
  • Computational modeling : Use COSMO-RS or Molecular Dynamics to predict solubility discrepancies .

Q. How can advanced chromatographic methods improve detection limits in pharmacokinetic studies of this compound?

  • Ultra-HPLC (UHPLC) : Utilize sub-2µm columns for enhanced resolution and faster run times.
  • Tandem Mass Spectrometry (MS/MS) : Employ MRM (Multiple Reaction Monitoring) for trace quantification in biological matrices (e.g., plasma).
  • Internal standards : Isotopically labeled analogs (e.g., deuterated benzamide) normalize recovery rates .

Q. What mechanistic insights guide the design of this compound derivatives for enzyme inhibition?

  • Docking simulations : Target-specific enzymes (e.g., kinases) using software like AutoDock to predict binding poses.
  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Crystallography : Co-crystallize derivatives with enzymes (e.g., PDB-deposited structures) to validate active-site interactions .

Methodological Notes

  • Synthetic reproducibility : Always report solvent purity, catalyst lot numbers, and inert atmosphere conditions to ensure cross-lab reproducibility .
  • Data validation : Triplicate runs with negative/positive controls (e.g., known inhibitors) are mandatory for bioactivity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.